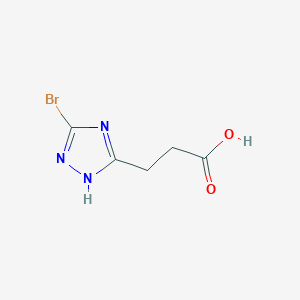
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is an organic compound that is widely used in scientific research. It is a derivative of the aromatic compound indene, and is formed by the addition of a bromine atom to the 2,3-dihydro-1H-inden-1-amine. This compound has been studied for its potential applications in the field of synthetic organic chemistry, as well as its biochemical and physiological effects in the body.
Applications De Recherche Scientifique
Palladium/N-heterocyclic Carbene Complex Reactivity
(Viciu et al., 2002) reported the synthesis and characterization of a palladium/N-heterocyclic carbene complex, which demonstrated effective catalysis for amination reactions under mild conditions. This study showcases the potential of utilizing such complexes in reactions involving compounds like (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Synthesis of Benzimidazoles
A study by (Lygin & Meijere, 2009) explored the reaction of o-bromophenyl isocyanide with primary amines to synthesize benzimidazoles. This process may relate to the chemistry of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine, particularly in the context of generating complex organic structures.
Structural Analysis of Organic Acid-Base Adducts
Research by (Jin et al., 2014) focused on the structure of organic acid-base adducts, including 6-bromobenzo[d]thiazol-2-amine. The study provided insights into the molecular interactions and bonding properties, which can be applicable to similar bromoamine compounds.
Haloamidation of Olefins
(Yeung et al., 2006) described a methodology for the addition of bromine and an amide nitrogen to olefins. This type of reaction is relevant for understanding the behavior and potential applications of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine in organic synthesis.
Coupling of Amines with Polyglucuronic Acid
(Follain et al., 2008) explored the coupling of amines with polyglucuronic acid, highlighting the formation of amide bonds. This research provides insight into the reactivity of amines, which is significant for understanding the behavior of bromoamine derivatives.
Building Block in Organic Synthesis
(Westerlund et al., 2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis. The study's focus on bromine-containing compounds can be extended to understand the applications of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine in synthesis.
Amination of Unactivated Alkanes
(Ochiai et al., 2011) discussed amination of alkanes using a bromine-based reagent. This study could be relevant for the applications of bromoamine compounds like (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Hyperpolarization of Amines and Amides
(Iali et al., 2018) focused on using parahydrogen to hyperpolarize amines and amides. This research can be associated with the enhancement of NMR signals in compounds like (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Palladium-Mediated Amination Reactions
(Grasa et al., 2001) studied the use of palladium and imidazolium salts in amination reactions, which is relevant for understanding the catalytic potential in reactions involving bromoamine compounds.
Synthesis and Structure of Rac-Me2Si(Indenyl)2Zr(NMe2)2
(Christopher et al., 1996) reported on the synthesis and structure of a zirconium complex, providing insights into the reactivity and structural characteristics of indenyl-based compounds, which could be extrapolated to (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Propriétés
IUPAC Name |
(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHONQIBOZOHL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272995 | |
| Record name | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
1055961-36-8 | |
| Record name | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055961-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)



![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)


